N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
Description
Overview of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
This compound is a chemical compound that belongs to the class of piperidine derivatives, characterized by its distinctive molecular structure and chemical properties. The compound features a molecular formula of C₁₀H₂₁ClN₂O and possesses a molecular weight of 220.74 grams per mole. This organic compound is officially registered under multiple Chemical Abstracts Service numbers, including 540494-01-7 and 1170056-07-1, reflecting its recognition and documentation in chemical databases.
The structural composition of this compound centers around a piperidine ring system that is substituted with a carboxamide functional group at the 4-position and a tert-butyl group attached to the nitrogen atom of the amide functionality. The presence of the hydrochloride salt form significantly enhances the compound's water solubility characteristics compared to its free base counterpart, which has the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 grams per mole. This enhanced solubility profile makes the hydrochloride salt particularly advantageous for various applications in research and development.
The compound exhibits several notable physical and chemical properties that contribute to its utility in scientific applications. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including N-(tert-butyl)piperidine-4-carboxamide hydrochloride and piperidine-4-carboxylic acid tert-butylamide hydrochloride. The structural integrity and stability of the compound under various conditions have been well-documented, contributing to its reliability as a research tool.
Historical Context and Development
The development of this compound is intrinsically linked to the broader historical progression of piperidine chemistry and its applications in pharmaceutical sciences. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who coined the name derived from the genus Piper, the Latin term for pepper. This foundational discovery established the groundwork for subsequent investigations into piperidine derivatives and their synthetic applications.
The evolution of piperidine chemistry progressed significantly throughout the twentieth century, with researchers recognizing the potential of various substituted piperidine compounds as pharmaceutical intermediates and bioactive molecules. The specific development of tert-butyl carboxamide derivatives emerged from the need to create compounds with enhanced stability and improved pharmacological properties. The introduction of the tert-butyl protecting group strategy became particularly valuable in synthetic organic chemistry, allowing for selective modifications of complex molecular structures.
The synthetic methodology for creating this compound typically involves multi-step processes that build upon established organic synthesis protocols. These synthetic routes often begin with commercially available piperidine precursors and involve careful introduction of the carboxamide functionality followed by the attachment of the tert-butyl group. The formation of the hydrochloride salt represents the final step in many synthetic sequences, providing the desired enhanced solubility and stability characteristics.
Documentation of this compound in chemical databases and patent literature reflects its growing importance in pharmaceutical research and development. The assignment of multiple Chemical Abstracts Service numbers indicates the compound's recognition across different synthetic routes and applications. This historical development trajectory demonstrates the compound's evolution from a synthetic curiosity to a valuable research tool with established applications in medicinal chemistry.
Significance in Organic and Medicinal Chemistry
This compound holds substantial significance in both organic synthesis and medicinal chemistry applications, serving multiple critical functions across these interconnected fields. In the realm of organic chemistry, this compound functions as a versatile building block that enables the construction of more complex molecular architectures through various synthetic transformations. The presence of the piperidine ring system provides a conformationally flexible scaffold that can accommodate diverse substitution patterns, while the carboxamide functionality offers opportunities for further chemical modifications.
The compound's role in medicinal chemistry is particularly noteworthy, as it serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological and inflammatory conditions. The piperidine core structure is a privileged scaffold in drug design, appearing in numerous approved medications and investigational compounds. The specific substitution pattern found in this compound provides an optimal balance of chemical stability and biological activity that makes it valuable for pharmaceutical development programs.
In pharmaceutical development applications, this compound demonstrates particular utility in creating analgesics and anti-inflammatory medications. Research has shown that piperidine derivatives with similar structural features can exhibit significant biological activities, including interactions with neurotransmitter systems and various enzyme targets. The tert-butyl carboxamide moiety contributes to the compound's pharmacological properties by providing favorable interactions with biological targets while maintaining appropriate physicochemical characteristics for drug development.
Properties
IUPAC Name |
N-tert-butylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSCBXDBJJMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Boc-4-aminopiperidine Intermediate
A foundational step in the preparation involves synthesizing 1-Boc-4-aminopiperidine, which can be converted subsequently into the target compound. According to patent CN104628627A, the synthesis proceeds as follows:
Step 1: Boc Protection of 4-piperidinecarboxamide
- React 4-piperidinecarboxamide with triethylamine in distilled water.
- Slowly add di-tert-butyl dicarbonate (Boc2O) at 20-25 °C.
- Stir for 8-10 hours to complete the reaction.
- Adjust pH to 6-7 using 20% hydrochloric acid.
- Extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0-2 °C).
- Obtain 1-Boc-4-piperidinecarboxamide as white crystalline powder.
Step 2: Conversion to 1-Boc-4-aminopiperidine
- Generate bromine in situ by dripping bromine into sodium hydroxide solution.
- Add 1-Boc-4-piperidinecarboxamide and reflux.
- Cool, adjust pH, extract, dry, concentrate, and crystallize from petroleum ether.
- Obtain 1-Boc-4-aminopiperidine with high purity.
Advantages: The method offers easy access to raw materials, simple operation, high yield, low cost, and good selectivity, suitable for industrial scale-up.
Synthesis of N-Boc-4-hydroxypiperidine as a Related Intermediate
Patent CN104628625A describes a related preparation method for N-Boc-4-hydroxypiperidine, which shares similar synthetic principles and can inform the preparation of N-(tert-Butyl)-4-piperidinecarboxamide derivatives:
Step 1: Preparation of 4-piperidone
- Treat 4-piperidone hydrochloride hydrate with distilled water and liquefied ammonia to alkalinity.
- Extract with toluene, dry with anhydrous magnesium sulfate, and concentrate.
Step 2: Reduction to 4-hydroxypiperidine
- Dissolve 4-piperidone in methanol.
- Add sodium borohydride at 25-30 °C slowly, reflux for 7-10 hours.
- Adjust pH with dilute hydrochloric acid.
- Extract with dichloromethane, dry, concentrate, and crystallize from n-hexane.
Step 3: Boc Protection
- React 4-hydroxypiperidine with di-tert-butyl dicarbonate in methanol with potassium carbonate.
- Reflux, filter, concentrate, and crystallize to obtain N-Boc-4-hydroxypiperidine.
This method yields high purity products (>99%) with good reaction yields and is industrially feasible.
Direct Preparation of this compound
Patent CN115322143A provides a two-step synthesis route directly targeting the hydrochloride salt of the tert-butyl ester derivative of 4-piperidinecarboxylic acid, which is closely related to this compound:
Step 1: Formation of 4-piperidinecarboxylic acid hydrochloride
- React 4-piperidinecarboxylic acid with concentrated hydrochloric acid in an autoclave under nitrogen at 85-90 °C and 0.3-0.5 MPa pressure for 4 hours.
- Cool and add a solvent (e.g., methanol) to precipitate the hydrochloride salt.
- Filter and wash to obtain 4-piperidinecarboxylic acid hydrochloride with ~95% yield.
Step 2: Boc Protection to form 4-piperidine formic acid tert-butyl ester hydrochloride
- React the hydrochloride salt with di-tert-butyl dicarbonate in a solvent mixture (e.g., tetrahydrofuran and water) at 50-60 °C and 0.2-0.4 MPa pressure.
- Use 4-dimethylaminopyridine as a catalyst.
- After reaction, filter, concentrate, and crystallize to obtain the product with purity >99% and overall yield ~80%.
This method benefits from pressure-enhanced solubility, shortened reaction times, and high purity product suitable for pharmaceutical intermediates.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Considerations
Raw Material Accessibility: All methods utilize commercially available 4-piperidinecarboxylic acid or derivatives, ensuring scalability.
Reaction Conditions: Mild temperatures (20-90 °C) and moderate pressures (up to 0.5 MPa) are employed, balancing reaction efficiency and safety.
Catalysts: Use of organic bases like triethylamine and 4-dimethylaminopyridine enhances reaction selectivity and rate.
Purification: Crystallization from solvents such as acetone, petroleum ether, methanol, or n-hexane ensures high purity (>99%) suitable for pharmaceutical use.
Yields: High yields (typically above 80%) are achievable, making these methods economically attractive.
Industrial Feasibility: Pressure-assisted methods shorten reaction times and improve solubility, facilitating scale-up.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride serves as a building block in the synthesis of more complex molecules. It is commonly used in medicinal chemistry to develop new drugs by modifying its structure to target specific biological processes. The compound can be utilized in various synthetic routes, including:
- Coupling Reactions : To form more complex compounds.
- Protecting Group Strategies : The tert-butyl group acts as a protective group for amines during synthesis.
Biological Studies
The compound has been investigated for its potential as a biochemical probe . It interacts with various biological targets, modulating enzyme activity through inhibition or activation. Notably, studies have shown that it can inhibit pyroptosis, a form of programmed cell death linked to inflammatory diseases.
Table 1: Summary of Biological Activities
| Study | Activity Tested | Concentration | Effect Observed |
|---|---|---|---|
| Pyroptosis Inhibition | 10 µM | 19.4% inhibition | |
| Pyroptosis Inhibition | 50 µM | 29.1% inhibition | |
| CDC42 Inhibition | Varies | IC50 = 2.6–3.9 µM |
Pharmacological Applications
Research into this compound has highlighted its potential therapeutic properties against conditions such as cancer and inflammatory disorders. Its structural modifications have led to the development of analogs with enhanced potency against specific targets like CDC42 GTPases, which are implicated in tumor progression.
Industrial Applications
In addition to research applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating tailored materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O
- CAS Number : 540494-01-7
- Molecular Weight : 220.74 g/mol
- Storage : Sealed in dry, room temperature .
Structural Features: The compound consists of a piperidine ring substituted at the 4-position with a carboxamide group linked to a tert-butyl moiety. The hydrochloride salt enhances stability and solubility.
Applications :
Primarily used as a pharmaceutical intermediate, it serves as a building block in synthesizing bioactive molecules. Its structural flexibility allows modifications for target-specific drug design .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of this compound with related 4-piperidinecarboxamide derivatives:
Key Differences and Implications
Substituent Effects :
- tert-Butyl (Target Compound) : Enhances lipophilicity and metabolic stability, making it suitable for prolonged activity in drug candidates .
- Chlorophenyl (Otenabant) : Introduces aromaticity and electron-withdrawing groups, critical for receptor binding (e.g., CB1 antagonism) .
- Pyridin-4-ylmethyl ( Compound) : Adds a heteroaromatic ring, improving solubility and enabling π-π interactions in target binding .
Molecular Weight and Complexity :
- Otenabant’s higher molecular weight (546.88 g/mol) reflects its polycyclic structure, which may limit bioavailability compared to simpler derivatives like the target compound (220.74 g/mol) .
Applications :
- The target compound and N-(3-Methoxypropyl) derivative are intermediates, whereas Otenabant is a clinically studied drug. The pyridin-4-ylmethyl variant may target kinases due to its aromatic moiety .
Biological Activity
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is a common motif in many biologically active compounds. The presence of the tert-butyl group enhances the molecule's stability and solubility, making it a versatile candidate for further chemical modifications. The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in drug development.
Research indicates that this compound may interact with various biological targets, which could include receptors and enzymes involved in critical cellular processes. For instance, the piperidine structure allows for potential interactions with neurotransmitter receptors, which are crucial in modulating neurological functions .
2. Inhibition Studies
A study highlighted the compound's ability to inhibit pyroptosis—a form of programmed cell death—demonstrating a concentration-dependent effect. At higher concentrations (50 µM), it was able to prevent approximately 29.1% of pyroptotic cell death . This suggests that derivatives of this compound could be developed to target inflammatory diseases where pyroptosis plays a role.
3. Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various conditions, including cancer and inflammatory disorders. Its structural modifications have led to the development of analogs that show enhanced potency against specific targets such as CDC42 GTPases, which are implicated in tumor progression and metastasis .
Table 1: Summary of Biological Activities
| Study | Activity Tested | Concentration | Effect Observed |
|---|---|---|---|
| Pyroptosis Inhibition | 10 µM | 19.4% inhibition | |
| Pyroptosis Inhibition | 50 µM | 29.1% inhibition | |
| CDC42 Inhibition | Varies | IC50 = 2.6–3.9 µM |
Synthesis Pathways
The synthesis of this compound typically involves the protection of amine functionalities using tert-butyl groups, followed by coupling reactions that form the piperidine backbone. The stability provided by the tert-butyl group allows for various downstream modifications that can enhance biological activity or alter pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthesis protocols for N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride?
- Methodological Answer : A 7-step synthesis route can be adapted from analogous piperidine derivatives. For example:
- Step 1 : Use N,N-dimethylformamide (DMF) as a solvent at 20°C for 2.5 hours.
- Step 2 : Chlorination with N-chlorosuccinimide (NCS) in acetonitrile/water (0–20°C, 0.33 h).
- Step 3 : Lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) at 20°C (1 h).
- Final Step : Hydrochloride salt formation via HCl in methanol/dioxane (1.5 h, 20°C) .
- Key Considerations : Monitor intermediate purity via TLC/HPLC and optimize stoichiometry to avoid side reactions (e.g., over-reduction).
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify tert-butyl and piperidine moieties. For carboxamide resonance, analyze carbonyl peaks (~165–170 ppm in <sup>13</sup>C NMR).
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC/MS for volatile impurities .
- Salt Confirmation : Conduct elemental analysis (Cl<sup>−</sup> content) and FT-IR for N–H stretching (amide) and hydrochloride peaks .
Q. How can researchers ensure batch-to-batch reproducibility during synthesis?
- Methodological Answer :
- Standardize reaction conditions (temperature, solvent purity, catalyst loading).
- Use in-process controls (IPC) such as intermediate yield tracking and spectroscopic validation.
- For critical steps (e.g., hydrochloride formation), maintain strict pH control (pH ~1–2) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH Stability : Perform forced degradation studies in buffers (pH 1–12) at 40°C for 24–72 h. Monitor via HPLC for decomposition products (e.g., tert-butyl cleavage or piperidine ring oxidation) .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for carboxamides).
- Storage Recommendations : Store at –20°C in anhydrous conditions to prevent hygroscopic degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Discrepancy Analysis :
- Assay Variability : Compare enzyme inhibition IC50 values across assays (e.g., fluorescence vs. radiometric). Adjust for interference from hydrochloride counterions.
- Solubility Effects : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers.
- Validation : Replicate key studies with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. How can enantiomeric purity be ensured during asymmetric synthesis of related piperidine derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) with CO2/methanol mobile phases.
- Stereochemical Control : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) for hydrogenation steps. Confirm absolute configuration via X-ray crystallography .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling :
- LogP : Calculate using software like MarvinSuite or ACD/Labs to estimate lipophilicity (target LogP ~2–3 for blood-brain barrier penetration).
- Metabolic Sites : Identify cytochrome P450 (CYP) oxidation hotspots via molecular docking (e.g., CYP3A4 binding).
- Validation : Cross-reference with in vitro microsomal stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
